molecular formula C15H11FO3 B1435189 Methyl 4-fluoro-2-(4-formylphenyl)benzoate CAS No. 1820640-31-0

Methyl 4-fluoro-2-(4-formylphenyl)benzoate

Cat. No.: B1435189
CAS No.: 1820640-31-0
M. Wt: 258.24 g/mol
InChI Key: DZJWCOCQSHGJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-2-(4-formylphenyl)benzoate is a chemical compound with the molecular formula C15H11FO3 and a molecular weight of 258.24 g/mol.

Preparation Methods

The synthesis of Methyl 4-fluoro-2-(4-formylphenyl)benzoate typically involves the esterification of 4-fluoro-2-(4-formylphenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 4-fluoro-2-(4-formylphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include the corresponding carboxylic acid, alcohol, or substituted derivatives .

Scientific Research Applications

Methyl 4-fluoro-2-(4-formylphenyl)benzoate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-(4-formylphenyl)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Methyl 4-fluoro-2-(4-formylphenyl)benzoate can be compared with similar compounds such as:

    Methyl 2-fluoro-5-(4-formylphenyl)benzoate: This compound has a similar structure but with the fluorine atom in a different position, which can affect its reactivity and applications.

    Methyl 2-((4-formylphenoxy)methyl)benzoate:

The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and applications compared to other similar compounds .

Properties

IUPAC Name

methyl 4-fluoro-2-(4-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-19-15(18)13-7-6-12(16)8-14(13)11-4-2-10(9-17)3-5-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJWCOCQSHGJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-2-(4-formylphenyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-2-(4-formylphenyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-fluoro-2-(4-formylphenyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-fluoro-2-(4-formylphenyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-fluoro-2-(4-formylphenyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-fluoro-2-(4-formylphenyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.